2-Methylquinolin-8-yl 3-ethoxybenzoate
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Overview
Description
2-Methylquinolin-8-yl 3-ethoxybenzoate is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial properties
Preparation Methods
The synthesis of 2-Methylquinolin-8-yl 3-ethoxybenzoate typically involves the reaction of 2-methylquinoline with 3-ethoxybenzoic acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-Methylquinolin-8-yl 3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methylquinolin-8-yl 3-ethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 3-ethoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methylquinolin-8-yl 3-ethoxybenzoate can be compared with other quinoline derivatives such as:
Ethopabate: Known for its use as an anticoccidial agent in veterinary medicine.
Hydroquinoline derivatives: These compounds have a broad range of pharmaceutical and industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 3-ethoxybenzoate |
InChI |
InChI=1S/C19H17NO3/c1-3-22-16-8-4-7-15(12-16)19(21)23-17-9-5-6-14-11-10-13(2)20-18(14)17/h4-12H,3H2,1-2H3 |
InChI Key |
QOXZLMSHNZNWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
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